Serpentinic acid

Description

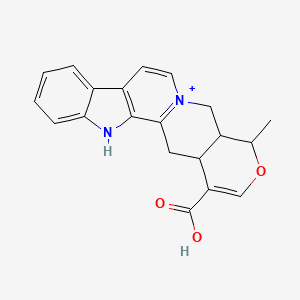

Structure

3D Structure

Properties

IUPAC Name |

16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDPRYZHVYKRKM-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)O)C4=C(C=C3)C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N2O3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Serpentinic Acid: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serpentinic acid, a naturally occurring alkaloid identified in Catharanthus roseus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific information regarding the discovery, isolation, and preliminary characterization of Serpentinic acid. While specific details about its initial discovery and a dedicated isolation protocol remain to be fully elucidated in widely available literature, this document consolidates the current knowledge, including general alkaloid extraction methods from its natural source and its reported immunosuppressive properties. This guide aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising compound.

Introduction

Serpentinic acid (CAS 605-14-1) is a terpene indole alkaloid found in the medicinal plant Catharanthus roseus (L.) G. Don, a member of the Apocynaceae family. This plant is renowned for its rich diversity of alkaloids, with over 130 identified compounds, including the well-known anticancer agents vinblastine and vincristine. Serpentinic acid is chemically related to the more widely studied alkaloid, serpentine, being its carboxylic acid derivative. Its full IUPAC name is (19α)-16-Carboxy-3,4,5,6,16,17-hexadehydro-19-methyloxayohimbanium inner salt. Despite its presence in a medicinally significant plant, specific details regarding the initial discovery and a detailed, optimized isolation protocol for Serpentinic acid are not extensively documented in readily accessible scientific literature. However, its potential as a bioactive compound, particularly its reported immunosuppressive activity, warrants a thorough compilation of the existing, albeit limited, information to guide future research.

Physicochemical Properties

A summary of the key physicochemical properties of Serpentinic acid is presented in the table below. This information is crucial for its detection, isolation, and characterization.

| Property | Value |

| CAS Number | 605-14-1 |

| Molecular Formula | C₂₀H₁₉N₂O₃ |

| Molecular Weight | 335.38 g/mol |

| IUPAC Name | (19α)-16-Carboxy-3,4,5,6,16,17-hexadehydro-19-methyloxayohimbanium inner salt |

| Synonyms | Serpentinic acid |

| Natural Source | Catharanthus roseus |

| Compound Class | Terpene Indole Alkaloid |

Discovery

Information regarding the specific researchers, timeline, and publication detailing the initial discovery of Serpentinic acid from Catharanthus roseus is not prominently available in the surveyed scientific literature. Further investigation into the extensive body of work by notable researchers in the field of C. roseus alkaloids, such as G. A. Cordell and Atta-ur-Rahman, may yield more specific details.

Isolation Protocols

A specific, optimized protocol for the isolation of Serpentinic acid has not been found in the available literature. However, general methods for the extraction and separation of alkaloids from Catharanthus roseus can be adapted. These protocols typically involve a multi-step process of solvent extraction, acid-base partitioning, and chromatographic purification.

General Alkaloid Extraction from Catharanthus roseus

The initial step involves the extraction of total alkaloids from the plant material (typically dried leaves, stems, or whole plant).

Experimental Protocol:

-

Plant Material Preparation: Dried and powdered plant material of Catharanthus roseus is used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol is a commonly used solvent for this purpose, although ethanol and benzene have also been reported.[1] Maceration or percolation are common techniques.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Acid-Base Partitioning

This step aims to separate the basic alkaloids from other plant constituents.

Experimental Protocol:

-

Acidification: The concentrated crude extract is dissolved in an acidic aqueous solution (e.g., 2% tartaric acid or dilute sulfuric acid) to protonate the alkaloids, rendering them water-soluble.[1]

-

Extraction of Non-Alkaloidal Components: The acidic solution is then washed with a non-polar organic solvent (e.g., ethyl acetate or chloroform) to remove neutral and acidic compounds.[1]

-

Basification: The aqueous layer containing the protonated alkaloids is then basified with a base, such as ammonium hydroxide, to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Alkaloids: The basified aqueous solution is repeatedly extracted with a chlorinated solvent like dichloromethane or chloroform to transfer the free alkaloid bases into the organic phase.[1]

-

Final Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a total alkaloid fraction.

Chromatographic Separation

The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds like Serpentinic acid.

Experimental Protocol:

-

Column Chromatography (CC): The crude alkaloid mixture is subjected to column chromatography over a stationary phase like silica gel or alumina. Elution is performed with a gradient of solvents of increasing polarity. A common solvent system for alkaloids is a mixture of chloroform and methanol, with the polarity gradually increased by increasing the proportion of methanol.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation from the column and to identify fractions containing compounds of interest. A suitable mobile phase for the separation of C. roseus alkaloids is a mixture of toluene, acetone, methanol, and ammonium hydroxide.[3]

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or dilute acid) and an organic solvent like acetonitrile or methanol.[4]

The following diagram illustrates a general workflow for the isolation of alkaloids from Catharanthus roseus.

References

- 1. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]

- 4. Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Serpentinic Acid and Related Bioactive Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "serpentinic acid" is not a widely recognized or standardized name in scientific literature. This guide interprets the query in two likely contexts based on related terminology: 1) The alkaloids of Rauwolfia serpentina , particularly the compound serpentine , and 2) The distinct neuroprotective compound, serofendic acid . This document provides an in-depth technical overview of both topics to comprehensively address the potential areas of interest for researchers in natural product chemistry and drug development.

Part 1: The Alkaloids of Rauwolfia serpentina

Rauwolfia serpentina, commonly known as Indian snakeroot or Sarpagandha, is a medicinal plant renowned for its rich profile of over 50 distinct monoterpenoid indole alkaloids.[1][2] These compounds, including reserpine, ajmaline, ajmalicine, and serpentine, are of significant pharmacological interest.[1][2][3]

Natural Sources and Distribution

The primary source of these therapeutically important alkaloids is the root of the Rauwolfia serpentina plant, although they are also present in other parts, such as the leaves and stems.[1][3][4] The concentration and composition of alkaloids can vary depending on the geographical location of the plant, whether it is wild or cultivated, and the specific plant part analyzed.[1] Roots are generally considered the richest source of these compounds.[1]

Quantitative Data on Alkaloid Content

The following table summarizes the quantitative analysis of major alkaloids found in Rauwolfia serpentina from various studies.

| Alkaloid | Plant Part | Method of Analysis | Reported Content | Reference |

| Total Alkaloids | Stem (hydroalcoholic extract) | Gravimetric | 2.364 mg/100 mg | [5] |

| Reserpine | Roots (wild) | HPTLC, HPLC | 0.03% - 0.14% of dry weight | [6] |

| Reserpine | In vitro regenerated roots | HPLC | 33 mg/g | [1] |

| Serpentine | Not specified | Semiquantitative TLC | 0.2-0.25% | [7] |

| Ajmalicine | Leaf extract | Spectrophotometry | Higher than in root extract | [6][8] |

| Ajmaline | Root extract | Spectrophotometry | Higher than in leaf extract | [8] |

| Yohimbine | Root extract | Spectrophotometry | Higher than in leaf extract | [8] |

| Total Alkaloids | In vitro regenerated roots | Gravimetric | 496 mg/g | [1] |

Biosynthesis of Rauwolfia Alkaloids

The alkaloids in Rauwolfia serpentina belong to the family of terpenoid indole alkaloids (TIAs). Their biosynthesis is a complex pathway originating from the primary metabolites, tryptophan and secologanin. A key intermediate in the formation of many of these alkaloids is strictosidine. The pathway involves a series of enzymatic reactions, including condensation, deglycosylation, and various cyclizations and rearrangements, to produce the diverse array of alkaloid structures.[9]

The biosynthesis of reserpine, a prominent alkaloid, begins with the stereospecific synthesis of strictosidine from tryptamine and secologanin, catalyzed by strictosidine synthase.[9] Subsequent deglycosylation by strictosidine glucosidase generates a reactive intermediate that is further transformed by various enzymes.[9] The characteristic C3 β-configuration of reserpine is established through a two-step enzymatic epimerization.[9] Late-stage modifications, such as methoxylation, are carried out by specific enzymes like P450 monooxygenases and O-methyltransferases to complete the synthesis of the final product.[9]

Caption: Simplified biosynthetic pathway of major alkaloids in Rauwolfia serpentina.

Experimental Protocols

1. Extraction and Isolation of Alkaloids from Rauwolfia serpentina

This protocol is a generalized procedure based on common phytochemical extraction techniques.[10][11]

-

Plant Material Preparation: Air-dried roots of Rauwolfia serpentina are pulverized into a fine powder.

-

Defatting: The powdered root material is first extracted with a non-polar solvent like hexane to remove lipids and other non-polar constituents.

-

Maceration: The defatted plant material is then subjected to cold maceration with methanol for an extended period (e.g., 72 hours) with occasional stirring. This step extracts the alkaloids.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 1N HCl) to protonate the alkaloids, making them water-soluble. This solution is then washed with an organic solvent (e.g., chloroform) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like chloroform.

-

Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Purification: Individual alkaloids can be further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for the isolation of alkaloids from Rauwolfia serpentina.

2. Quantitative Analysis by HPLC

This is a representative HPLC method for the analysis of Rauwolfia alkaloids.[8]

-

Standard Preparation: Prepare standard solutions of known concentrations for the alkaloids of interest (e.g., reserpine, ajmaline, yohimbine, ajmalicine) in the mobile phase.

-

Sample Preparation: An accurately weighed amount of the plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and used for injection.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of Acetonitrile and Phosphate Buffer (e.g., 35:65 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 268 nm).

-

Injection Volume: 20 µL.

-

-

Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the alkaloids in the sample extract is then determined from this calibration curve.

Part 2: Serofendic Acid

Serofendic acid is a neuroprotective diterpenoid that is structurally distinct from the alkaloids of Rauwolfia serpentina.

Natural Sources and Sourcing Challenges

Serofendic acid was first isolated from fetal calf serum.[12][13] It exhibits potent protective effects against glutamate-induced neurotoxicity, making it a promising candidate for the treatment of neurological disorders.[14] However, its natural abundance is extremely low (approximately 3 mg per 250 liters of fetal calf serum), which makes isolation from this source impractical for research and commercial development.[12] Chemical synthesis is also challenging due to its complex structure with eight chiral centers, resulting in lengthy processes and low yields.[12]

Biosynthesis via Metabolic Engineering

To overcome the supply limitations, a biosynthetic pathway has been engineered in a microbial host, Streptomyces, to produce a key precursor, ent-atiserenoic acid (EAA).[15][16] This approach provides a more cost-effective and scalable method for obtaining a late-stage intermediate for the synthesis of serofendic acid.[15]

Caption: Overall strategy for the production of serofendic acid.

Semi-synthesis of Serofendic Acid from EAA

The microbially produced EAA is converted to serofendic acid through a four-step chemical synthesis.[16][17] This semi-synthetic route is significantly more efficient than the full chemical synthesis.[12] The process has been optimized to improve stereoselectivity, a critical aspect of the synthesis.[18]

Quantitative Data on Serofendic Acid Production

| Step | Product | Yield | Reference |

| Fermentation | ent-atiserenoic acid (EAA) | > 500 mg/L | [12] |

| Semi-synthesis | Serofendic acid from EAA | 7.5% (initial), 17.0% (optimized with recycling) | [12][17] |

Experimental Protocols

1. Fermentation and Extraction of ent-atiserenoic acid (EAA)

This protocol is a general representation of microbial fermentation and extraction.

-

Inoculum Preparation: A seed culture of the engineered Streptomyces strain is grown in a suitable medium.

-

Fermentation: The seed culture is used to inoculate a larger production fermenter containing a rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the production of EAA.

-

Extraction: After fermentation, the culture broth is harvested. The broth is typically acidified and extracted with an organic solvent like ethyl acetate to recover the EAA.

-

Purification: The crude extract is then purified using chromatographic techniques to obtain pure EAA.

2. Semi-synthesis of Serofendic Acid from EAA

The semi-synthesis involves a sequence of chemical reactions.[12][17]

-

Allylic Oxidation: The first step involves the allylic oxidation of EAA.

-

Thiomethylation: This is followed by a thiomethylation reaction.

-

Reduction: The carbonyl group is then reduced.

-

Final Oxidation: The final step is an oxidation reaction to yield serofendic acid.

Caption: Workflow for the semi-synthesis of serofendic acid.

Conclusion

This technical guide has provided a comprehensive overview of two distinct classes of bioactive compounds that may be related to the user's query on "serpentinic acid." The alkaloids of Rauwolfia serpentina, with their long history in traditional medicine and established pharmacological activities, continue to be a subject of significant research. The methodologies for their extraction, isolation, and analysis are well-documented. In parallel, serofendic acid represents a newer, promising neuroprotective agent whose practical application is being made feasible through innovative metabolic engineering and semi-synthetic strategies. For researchers and professionals in drug development, both areas offer exciting opportunities for the discovery and production of novel therapeutics.

References

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. greenpharmacy.info [greenpharmacy.info]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. chemistryjournal.in [chemistryjournal.in]

- 9. biorxiv.org [biorxiv.org]

- 10. scribd.com [scribd.com]

- 11. aktpublication.com [aktpublication.com]

- 12. researchgate.net [researchgate.net]

- 13. Serofendic acid, a substance extracted from fetal calf serum, as a novel drug for cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological profile of serofendic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthetic Route to Serofendic Acid - Technology Commercialization [license.umn.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cjnmcpu.com [cjnmcpu.com]

- 18. Stereoselective semi-synthesis of the neuroprotective natural product, serofendic acid - MedChemComm (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Biological Insights into Serpentinic Acid and its Methyl Ester, Serpentine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the indole alkaloid Serpentine, the methyl ester of Serpentinic acid. Due to the limited availability of specific data for Serpentinic acid, this document focuses on its more extensively studied derivative. The information presented herein is crucial for the identification, characterization, and exploration of the biological activities of this class of compounds.

Chemical Structures

Serpentine is a naturally occurring indole alkaloid found in plants of the Rauvolfia genus. Serpentinic acid is the corresponding carboxylic acid, which can be derived from the hydrolysis of the methyl ester group in Serpentine.

Figure 1: Chemical structure of Serpentine.

Figure 2: Chemical structure of Serpentinic acid.

Spectroscopic Data

Table 1: ¹³C NMR Spectroscopic Data for Serpentine

| Carbon Atom | Chemical Shift (δ) ppm |

| 2 | 148.2 |

| 3 | 47.9 |

| 5 | 49.3 |

| 6 | 20.9 |

| 7 | 107.5 |

| 8 | 129.5 |

| 9 | 122.0 |

| 10 | 123.1 |

| 11 | 129.9 |

| 12 | 110.1 |

| 13 | 137.2 |

| 14 | 33.1 |

| 15 | 34.2 |

| 16 | 94.6 |

| 17 | 168.1 |

| 18 | 161.4 |

| 19 | 107.8 |

| 20 | 40.2 |

| 21 | 51.5 |

| OCH₃ | 51.2 |

| CH₃ | 19.4 |

Note: Data sourced from PubChem.[1] The specific solvent and instrument frequency were not detailed in the source.

¹H NMR Spectroscopy:

Detailed experimental ¹H NMR data for Serpentine is not available in the public databases searched. For Serpentinic acid, one would expect the disappearance of the methyl ester singlet (around 3.7-3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton, typically in the range of 10-13 ppm.

Mass spectrometry of Serpentine reveals a characteristic fragmentation pattern for indole alkaloids. The primary fragmentation is initiated by the loss of the methyl ester group followed by further cleavages of the ring system.

Table 2: Mass Spectrometry Data for Serpentine

| m/z | Proposed Fragment |

| 348 | [M]⁺ (Molecular Ion) |

| 317 | [M - OCH₃]⁺ |

| 289 | [M - COOCH₃]⁺ |

| 184 | Retro-Diels-Alder fragmentation product |

| 169 | Further fragmentation of the indole moiety |

| 156 | Further fragmentation of the indole moiety |

The IR spectrum of Serpentine shows characteristic absorption bands for its functional groups. For Serpentinic acid, an additional broad O-H stretching band for the carboxylic acid would be expected around 2500-3300 cm⁻¹.

Table 3: Infrared (IR) Spectroscopic Data for Serpentine

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (indole) |

| ~2950 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1620 | C=C stretch (aromatic) |

| ~1460 | C-H bend (aliphatic) |

| ~1230 | C-O stretch (ester) |

| ~750 | C-H out-of-plane bend (aromatic) |

Note: Data interpreted from typical values for the functional groups present and publicly available spectra on PubChem.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for indole alkaloids. Specific parameters may need to be optimized for Serpentinic acid or Serpentine.

-

Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in positive ion mode for alkaloids.

-

Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): Select the molecular ion for fragmentation and acquire the product ion spectrum to elucidate the fragmentation pattern. This is often done using collision-induced dissociation (CID).

-

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).

-

ATR: Place the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

Biological Activity and Signaling Pathway

Serpentine has been reported to possess antioxidant properties. One of its mechanisms of action involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor involved in inflammatory and oxidative stress responses.

References

Serpentinic Acid: A Technical Guide to Biological Activity Screening

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is synthesized from publicly available scientific literature.

Introduction

Serpentinic acid (CAS 605-14-1) and its more frequently studied methyl ester, serpentine (CAS 18786-24-8), are indole alkaloids predominantly isolated from plants of the Apocynaceae family, such as Rauwolfia serpentina and Catharanthus roseus. Historically, extracts from these plants have been utilized in traditional medicine for a variety of ailments. Modern scientific investigation has focused on elucidating the specific biological activities of these compounds, revealing a spectrum of potential therapeutic applications. This guide provides a comprehensive overview of the screening methods used to determine the biological activities of serpentinic acid and related serpentine alkaloids, with a focus on their anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Serpentine alkaloids have demonstrated notable anti-inflammatory effects, primarily attributed to their ability to modulate key inflammatory pathways. The inhibition of the NF-κB signaling cascade is a significant mechanism underlying this activity.

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | IC50 / Inhibition | Reference |

| Serpentine | NF-κB Nuclear Translocation | F-HABP07 (murine fibroblasts) | Dose-dependent inhibition of p65 translocation | |

| Rauwolfia serpentina Extract | Egg Albumin Denaturation | In vitro | Significant inhibition (qualitative) |

Experimental Protocols

This assay assesses the ability of a compound to prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step in the activation of the canonical NF-κB pathway.

Protocol:

-

Cell Culture: Murine fibroblast cell lines (e.g., F-HABP07) are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with varying concentrations of serpentine for a specified duration.

-

Induction: Inflammation is induced using an appropriate stimulus (e.g., TNF-α or LPS).

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB. A fluorescent secondary antibody is used for visualization.

-

Microscopy: Cells are visualized using a fluorescence microscope to determine the subcellular localization of p65. A reduction in nuclear fluorescence in treated cells compared to the induced, untreated control indicates inhibition.

-

Quantification: Image analysis software can be used to quantify the nuclear-to-cytoplasmic fluorescence ratio.

This in vitro assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing fresh hen's egg albumin, phosphate-buffered saline (PBS, pH 6.4), and varying concentrations of the test compound.

-

Incubation: The mixture is incubated at a temperature that induces protein denaturation (e.g., 72°C) for a specified time.

-

Absorbance Measurement: After cooling, the turbidity of the solution, which corresponds to the extent of protein denaturation, is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated relative to a control containing no test compound.

Signaling Pathway

Antioxidant Activity

Serpentine has been identified as a novel antioxidant. Its activity is demonstrated through both chemical assays and cell-based models, where it can scavenge free radicals and modulate cellular antioxidant defenses.

Quantitative Data for Antioxidant Activity

| Compound/Extract | Assay | IC50 Value | Reference |

| Rauwolfia serpentina Stem Extract | DPPH | 68.10 µg/mL | |

| Rauwolfia serpentina Leaf Extract | DPPH | 0.184 ± 0.02 mg/mL | |

| Rauwolfia serpentina Leaf Extract | FRAP | 0.131 ± 0.05 mg/mL |

Experimental Protocols

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Reagent Preparation: A solution of DPPH in methanol is prepared.

-

Reaction: Various concentrations of the test compound are added to the DPPH solution. A control with methanol instead of the sample is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

Reaction: The FRAP reagent is mixed with the test compound.

-

Incubation: The mixture is incubated at 37°C for a specified time.

-

Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

-

Calculation: A standard curve is prepared using a known antioxidant (e.g., FeSO₄), and the results for the test compound are expressed as µM Fe(II) equivalents per gram of sample.

Experimental Workflow

Anticancer and Antiproliferative Activity

Alkaloids from Rauwolfia serpentina, including serpentine and the related compound reserpine, have shown cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Quantitative Data for Anticancer Activity

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Rauwolfia serpentina Leaf Extract | MTT | HeLa (Cervical Cancer) | 171.5 µg/mL | |

| Reserpine | MTT | PC3 (Prostate Cancer) | Not specified, but cytotoxic | |

| Selected Indole Alkaloids from R. serpentina | Cytotoxicity | HL-60 (Promyelocytic Leukemia) | Assessed (specific values not provided) |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, PC3) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with the test compound for a time sufficient to induce apoptosis.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Signaling Pathway

Conclusion

Serpentinic acid and its related alkaloid, serpentine, exhibit a range of biological activities that warrant further investigation for their therapeutic potential. The primary activities identified are anti-inflammatory, antioxidant, and anticancer, which are underpinned by mechanisms such as the inhibition of NF-κB signaling and the induction of apoptosis. This guide provides a foundational framework for the continued screening and characterization of these promising natural compounds. Standardized protocols and a deeper understanding of their interactions with cellular signaling pathways will be crucial for their future development as therapeutic agents.

Serpentinic Acid: A Technical Overview for Researchers

IUPAC Name: 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid[1]

CAS Number: 605-14-1[1]

Introduction

Serpentinic acid is a naturally occurring indole alkaloid found in the medicinal plant Catharanthus roseus (formerly Vinca rosea) and has also been identified in Rauvolfia serpentina.[1] It is structurally closely related to the more extensively studied alkaloid, serpentine, which is the methyl ester of serpentinic acid. Due to the limited direct research on serpentinic acid, this guide provides a comprehensive overview of its chemical identity, and by extension, explores the biological activities, analytical methodologies, and biosynthetic pathways of related indole alkaloids from its primary plant sources. This information is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Physicochemical Properties

While specific experimental data for serpentinic acid is scarce, its properties can be inferred from its structure and the known characteristics of related alkaloids.

| Property | Value/Information | Source |

| Molecular Formula | C₂₀H₁₉N₂O₃ | [1] |

| Molecular Weight | 335.38 g/mol | [1] |

| Appearance | Likely a solid, crystalline substance | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |

Biological Activity and Potential Therapeutic Relevance

Alkaloids from these plants, as a class, are known to possess a wide range of biological activities. For instance, serpentine has been reported to have anti-inflammatory and antihypertensive properties.[2] The famed dimeric indole alkaloids from Catharanthus roseus, vinblastine and vincristine, are potent anticancer agents.[1]

| Alkaloid(s) | Reported Biological Activity | Potential Therapeutic Area |

| Serpentine | Anti-inflammatory, Antihypertensive | Inflammation, Cardiovascular diseases |

| Vinblastine, Vincristine | Anticancer (disrupts microtubule formation) | Oncology |

| Ajmalicine | Antihypertensive (vasodilator) | Cardiovascular diseases |

| Reserpine | Antihypertensive, Antipsychotic | Cardiovascular diseases, Psychiatry |

Experimental Protocols

Due to the lack of specific published protocols for the isolation and analysis of serpentinic acid, this section provides a generalized workflow based on established methods for the extraction and quantification of indole alkaloids from Catharanthus roseus and Rauvolfia serpentina.

General Extraction of Indole Alkaloids

-

Plant Material Preparation: Dried and powdered plant material (e.g., roots, leaves) is used as the starting material.

-

Extraction: Maceration or Soxhlet extraction is typically performed using a solvent such as methanol or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them soluble in the aqueous phase. The aqueous layer is then basified, and the deprotonated alkaloids are extracted into an immiscible organic solvent (e.g., chloroform, dichloromethane).

-

Purification: The crude alkaloid fraction is further purified using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantitative Analysis

Quantitative analysis of indole alkaloids is commonly performed using HPLC coupled with a UV or mass spectrometry (MS) detector.

-

HPLC Conditions (General):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate).

-

Detection: UV detection at a wavelength appropriate for the specific alkaloid's chromophore (e.g., around 254 nm or 280 nm) or MS detection for higher sensitivity and specificity.

-

Quantification: Based on a calibration curve generated using a pure standard of the alkaloid of interest.

-

Biosynthesis of Terpenoid Indole Alkaloids

Serpentinic acid is a terpenoid indole alkaloid (TIA). The biosynthesis of TIAs in Catharanthus roseus is a complex and highly regulated process that involves multiple enzymatic steps and cellular compartments. A simplified overview of the pathway leading to the core indole alkaloid structure is presented below.

Caption: Simplified biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus.

Experimental Workflow for Alkaloid Analysis

The general workflow for the analysis of alkaloids from plant sources involves several key stages, from sample preparation to data analysis.

Caption: General experimental workflow for the extraction and analysis of alkaloids from plant material.

Conclusion

Serpentinic acid represents a potentially interesting but currently understudied member of the vast family of indole alkaloids. While direct data on its biological effects and mechanisms are lacking, its structural relationship to serpentine and its origin from medicinally important plants like Catharanthus roseus and Rauvolfia serpentina suggest that it may possess noteworthy pharmacological properties. Further research, including targeted isolation, spectroscopic characterization, and biological screening, is warranted to fully elucidate the chemical and therapeutic potential of serpentinic acid. The methodologies and biosynthetic information provided in this guide offer a starting point for researchers embarking on the study of this and related natural products.

References

Serpentinic Acid: A Technical Overview of a Lesser-Known Catharanthus Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serpentinic acid, a natural alkaloid identified in Catharanthus roseus, remains a molecule of significant interest yet limited characterization within the vast family of terpenoid indole alkaloids (TIAs). This technical guide synthesizes the currently available physical and chemical data for Serpentinic acid (CAS 605-14-1). While its biological activities and mechanisms of action are not yet elucidated in publicly available literature, this document provides a foundational understanding of its basic properties, serving as a starting point for future research and drug discovery efforts. A notable challenge in the study of this compound is its frequent confusion with the more extensively researched alkaloid, Serpentine. This guide clarifies the distinct nature of Serpentinic acid based on its unique CAS identifier and molecular formula.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 605-14-1 | [1] |

| Molecular Formula | C₂₀H₁₉N₂O₃⁺ | [1] |

| Molecular Weight | 335.382 g/mol | [1] |

| Physical Description | Yellow powder | [1] |

| Botanical Source | Catharanthus roseus | [2] |

| Purity | 95%~99% (as supplied by vendors) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |

| Identification Methods | Mass Spectrometry, NMR | [1] |

Spectroscopic Data

While mass spectrometry and nuclear magnetic resonance (NMR) are listed as methods for the identification of Serpentinic acid, specific spectral data sets are not publicly available. Researchers undertaking studies on this molecule will need to perform their own spectroscopic analyses for structural confirmation and characterization.

Biological Activity and Signaling Pathways

As of the latest available information, there are no published studies detailing the specific biological activities, mechanism of action, or associated signaling pathways of isolated Serpentinic acid. Catharanthus roseus, the plant from which Serpentinic acid is isolated, is a rich source of over 130 TIAs with a wide range of pharmacological activities, including anticancer, antihypertensive, and antidiabetic effects.[5][6][7][8] The biological role of Serpentinic acid within this complex phytochemical matrix remains an open area for investigation.

Experimental Protocols

Due to the absence of published research on the biological effects of Serpentinic acid, there are no established experimental protocols to report. Future research could involve a range of in vitro and in vivo assays to screen for potential therapeutic activities. A general workflow for such an investigation is proposed below.

Caption: Proposed experimental workflow for the investigation of Serpentinic acid's biological activity.

Conclusion and Future Directions

Serpentinic acid represents an underexplored component of the rich alkaloidal profile of Catharanthus roseus. While basic chemical and physical identifiers are available, a significant knowledge gap exists regarding its biological function. Future research should focus on the isolation of sufficient quantities of pure Serpentinic acid to enable comprehensive spectroscopic characterization and a broad screening for biological activities. Elucidation of its mechanism of action and potential therapeutic applications could provide new avenues for drug development, leveraging the vast chemical diversity of natural products. The clear distinction of Serpentinic acid (CAS 605-14-1) from Serpentine is critical for accurate and meaningful scientific inquiry.

References

- 1. CAS 605-14-1 | Serpentinic acid [phytopurify.com]

- 2. InvivoChem [invivochem.com]

- 3. Tombozine | CAS:604-99-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Serpentine | CAS:18786-24-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. Indole alkaloids from Catharanthus roseus: bioproduction and their effect on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. db.cngb.org [db.cngb.org]

- 8. researchgate.net [researchgate.net]

Serpentinic Acid and its Methyl Ester, Serpentine, in Rauwolfia serpentina Root Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of serpentinic acid and its more prominently studied methyl ester, serpentine, key alkaloids found in the root extract of Rauwolfia serpentina. This document, tailored for researchers, scientists, and drug development professionals, details the chemical properties, biosynthesis, and pharmacological activities of these compounds. It includes comprehensive experimental protocols for extraction and quantification, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate complex biological pathways and experimental workflows. The information compiled herein is intended to serve as a foundational resource for further research and development involving these potent bioactive molecules.

Introduction

Rauwolfia serpentina (L.) Benth. ex Kurz, commonly known as Indian snakeroot, has a long history in traditional medicine, particularly for its antihypertensive and antipsychotic properties.[1][2] The therapeutic effects of its root extracts are largely attributed to a rich profile of indole alkaloids, with reserpine being the most famous. Among the other significant alkaloids is serpentine, the methyl ester of serpentinic acid.[3] While much of the literature focuses on the broader alkaloid profile or specifically on reserpine, a deeper understanding of serpentine and its parent acid is crucial for a comprehensive characterization of Rauwolfia serpentina's pharmacological effects and for the potential discovery of new therapeutic applications.

This guide focuses on serpentinic acid and serpentine, providing a consolidated repository of technical information to facilitate advanced research and drug development.

Chemical and Physical Properties

Serpentine is the methyl ester of serpentinic acid. The majority of research has been conducted on serpentine. Key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Serpentine | ||

| Molecular Formula | C₂₁H₂₀N₂O₃ | [4] |

| Molecular Weight | 348.40 g/mol | [4] |

| IUPAC Name | methyl (19α)-19-methyl-3,4,5,6,16,17-hexadehydro-18-oxayohimban-4-ium-1-ide-16-carboxylate | [3] |

| CAS Number | 18786-24-8 | [3] |

| Melting Point | 158 °C (air-dried), 175 °C (dried in high vacuum) | [5] |

| Solubility | Freely soluble in methanol. Soluble in 10% acetic acid and other organic solvents. | [5] |

| UV-Vis λmax (in Ethanol) | 252 nm, 308 nm, 370 nm | [5] |

| Serpentinic Acid | ||

| Molecular Formula | C₂₀H₁₈N₂O₃ | Inferred |

| Molecular Weight | 334.37 g/mol | Inferred |

Extraction from Rauwolfia serpentina Root

The extraction of serpentine from Rauwolfia serpentina roots typically involves the use of polar organic solvents. The yield of total alkaloids can vary based on the geographical source of the plant material, age of the plant, and the extraction method employed.

General Extraction Protocol

A common method for the extraction of alkaloids from Rauwolfia serpentina roots is solvent extraction. The following is a generalized protocol based on methodologies described in the literature.[6][7]

Materials:

-

Dried and powdered roots of Rauwolfia serpentina

-

Methanol, Ethanol, or Chloroform (analytical grade)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filter paper

Procedure:

-

The dried roots of Rauwolfia serpentina are ground into a fine powder.

-

The powdered root material is subjected to extraction with a suitable organic solvent such as methanol, ethanol, or chloroform. This can be performed using a Soxhlet apparatus for exhaustive extraction or through maceration by soaking the powder in the solvent for an extended period (e.g., 24-72 hours) with occasional agitation.

-

The resulting extract is filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50 °C to obtain the crude extract.

-

The crude extract can be further purified using techniques like acid-base partitioning or column chromatography.

Quantitative Data on Extraction Yields

| Plant Material | Extraction Solvent | Method | Total Alkaloid Yield (% of dry weight) | Serpentine Yield (mg/g of dry material) | Source(s) |

| Rauwolfia serpentina root powder | Methanol | Maceration | 5% (total extract) | Not specified | [8] |

| Rauwolfia serpentina root powder | Ethanol | Not specified | 12.05% (crude extract) | Not specified | [6] |

| Rauwolfia serpentina root samples | Not specified | Not specified | 1.57 - 12.1 mg/g (total of 7 alkaloids) | Variable | [9] |

Quantification of Serpentine

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for the quantification of serpentine in Rauwolfia serpentina root extracts.

UHPLC-UV Protocol for Serpentine Quantification

The following protocol is adapted from a validated method for the simultaneous analysis of several Rauwolfia alkaloids.[9]

Instrumentation and Conditions:

-

Instrument: UHPLC system with a Photo Diode Array (PDA) detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.05% formic acid and acetonitrile with 0.05% formic acid.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 2 µL.

-

Detection Wavelength: 254 nm for general alkaloid profiling, though serpentine has a λmax at 308 nm which could be used for more specific detection.[5]

-

Run Time: Approximately 8 minutes for the separation of seven major alkaloids.

Sample Preparation:

-

A known weight of the dried root extract is dissolved in the mobile phase or a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.22 µm syringe filter before injection into the UHPLC system.

Quantification:

-

A calibration curve is generated using standard solutions of serpentine of known concentrations.

-

The concentration of serpentine in the sample is determined by comparing the peak area of serpentine in the sample chromatogram with the calibration curve.

Quantitative Data from Chromatographic Analysis

| Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time of Serpentine | Source(s) |

| UHPLC-UV | Reversed-phase C18 | Water with 0.05% formic acid and acetonitrile with 0.05% formic acid (gradient) | 0.2 mL/min | PDA | Not specified | [9] |

| HPLC | Chromolith Performance RP-18e | 0.01 M phosphate buffer (pH 3.5) with 0.5% glacial acetic acid and acetonitrile (gradient) | 1.0 mL/min | PDA at 254 nm | Not specified | [10] |

Biosynthesis of Serpentine

Serpentine is a terpenoid indole alkaloid, with its indole ring system originating from the amino acid tryptophan and the terpenoid portion derived from the iridoid pathway. The biosynthesis is a complex enzymatic process.

Caption: Biosynthetic pathway of Serpentine from Tryptophan.

Pharmacological Activity and Mechanism of Action

The alkaloids of Rauwolfia serpentina are well-known for their effects on the central and peripheral nervous systems. While reserpine's mechanism has been extensively studied, the specific actions of serpentine are less detailed but are understood to contribute to the overall pharmacological profile of the plant extract.

The primary mechanism of action for Rauwolfia alkaloids involves the depletion of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from nerve terminals.[5][11] This is achieved by inhibiting the vesicular monoamine transporter (VMAT), which is responsible for packaging these neurotransmitters into synaptic vesicles for later release.[11] By blocking VMAT, the neurotransmitters remain in the cytoplasm where they are degraded by monoamine oxidase (MAO). This leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in heart rate, which contributes to the antihypertensive effect. The depletion of these neurotransmitters in the central nervous system is responsible for the sedative and antipsychotic effects.

While serpentine is a component of the total alkaloid fraction that exerts these effects, its specific affinity for VMAT and its potential interactions with adrenergic, dopaminergic, and serotonergic receptors are areas that require further investigation to delineate its unique contribution to the pharmacology of Rauwolfia serpentina. Some studies suggest that various indole alkaloids can interact with serotonin receptors.[12]

Caption: Proposed mechanism of action of Serpentine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of serpentine from Rauwolfia serpentina roots.

Caption: Workflow for Serpentine extraction and analysis.

Conclusion

Serpentine, the methyl ester of serpentinic acid, is a significant indole alkaloid in Rauwolfia serpentina root extract that contributes to its overall pharmacological profile. This technical guide has provided a consolidated overview of its chemical properties, extraction and quantification methods, biosynthetic pathway, and mechanism of action. The detailed protocols and structured data tables are intended to serve as a valuable resource for researchers and drug development professionals. Further research is warranted to fully elucidate the specific pharmacological activities of serpentine and to explore its therapeutic potential, both as an individual compound and in synergy with other Rauwolfia alkaloids.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans [frontiersin.org]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. chemistryjournal.in [chemistryjournal.in]

- 7. florajournal.com [florajournal.com]

- 8. Methanolic Root Extract of Rauwolfia serpentina Benth Improves the Glycemic, Antiatherogenic, and Cardioprotective Indices in Alloxan-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 12. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]

The Final Step: A Technical Guide to the Biosynthesis of Serpentinic Acid from Ajmalicine

For Immediate Release

A deep dive into the enzymatic conversion of ajmalicine to serpentinic acid, a key reaction in the biosynthesis of valuable terpenoid indole alkaloids. This guide is intended for researchers, scientists, and drug development professionals working with plant-derived pharmaceuticals.

The biosynthesis of serpentinic acid, a notable monoterpenoid indole alkaloid (MIA), from its immediate precursor ajmalicine is a critical final oxidation step within the complex terpenoid indole alkaloid (TIA) pathway in medicinal plants like Catharanthus roseus. While earlier studies pointed towards the involvement of vacuolar peroxidases in this conversion, recent advancements in gene silencing techniques have pinpointed a specific cytochrome P450 enzyme, designated as serpentine synthase (SS), as the key catalyst in this reaction.[1][2] This discovery has refined our understanding of TIA metabolism and opened new avenues for metabolic engineering and drug development.

The Core Biosynthetic Pathway: An Overview

The conversion of ajmalicine to serpentinic acid is a singular oxidative reaction. This process is fundamental to the accumulation of serpentinic acid in plant cells, particularly within the vacuoles where it is stored.

Signaling Pathway Diagram

Caption: The enzymatic oxidation of ajmalicine to serpentinic acid catalyzed by serpentine synthase.

Quantitative Data Summary

The relative abundance of ajmalicine and serpentinic acid can vary significantly depending on the plant tissue and developmental stage. In the roots of 50-day-old C. roseus plants, the concentration of serpentinic acid is notably higher than that of ajmalicine.

| Compound | Concentration in Roots (% dry weight)[3] |

| Ajmalicine | 0.5% |

| Serpentinic Acid | 1.2% |

Key Experimental Protocols

The elucidation of the serpentinic acid biosynthesis pathway has been made possible through a combination of in vitro enzymatic assays, radiolabeled tracer studies, and advanced molecular biology techniques.

Protocol 1: In Vitro Bioconversion of Ajmalicine to Serpentinic Acid using Radiolabeling

This method confirms the enzymatic conversion of ajmalicine to serpentinic acid using a radiolabeled precursor.

Objective: To demonstrate the conversion of ajmalicine to serpentinic acid by plant protein extracts.

Materials:

-

³H-labeled ajmalicine (synthesized by sodium borotritide reduction of serpentine)[3][4]

-

Plant root tissue from Catharanthus roseus

-

Phosphate buffer (pH 7.0)

-

Ammonium sulfate

-

Thin Layer Chromatography (TLC) plates (Silica gel G)

-

Scintillation counter

-

Horseradish peroxidase (as a positive control)[4]

Methodology:

-

Protein Extraction:

-

Homogenize fresh C. roseus root tissue in cold phosphate buffer.

-

Centrifuge the homogenate to remove cell debris.

-

Perform ammonium sulfate precipitation (40-90% saturation) on the supernatant to concentrate the protein fraction.[4]

-

Resuspend the protein pellet in a minimal volume of phosphate buffer.

-

-

Enzymatic Assay:

-

Prepare reaction mixtures containing the protein extract, ³H-ajmalicine, and phosphate buffer.

-

A parallel reaction with horseradish peroxidase can be set up as a positive control.[4]

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Product Analysis:

-

Stop the reaction and extract the alkaloids using an organic solvent (e.g., chloroform).

-

Spot the extracted alkaloids onto a TLC plate alongside standards for ajmalicine and serpentinic acid.

-

Develop the TLC plate in an appropriate solvent system.

-

Visualize the spots under UV light.

-

Scrape the spots corresponding to ajmalicine and serpentinic acid into scintillation vials and measure the radioactivity using a scintillation counter.

-

The detection of radioactivity in the serpentinic acid spot confirms the bioconversion.[4]

-

Protocol 2: Virus-Induced Gene Silencing (VIGS) for Identification of Serpentine Synthase

This protocol was instrumental in identifying the specific gene encoding serpentine synthase.[1][2]

Objective: To identify the gene responsible for the conversion of ajmalicine to serpentinic acid by silencing candidate genes and observing the metabolic phenotype.

Materials:

-

Catharanthus roseus seedlings

-

Agrobacterium tumefaciens strains carrying the Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)

-

Constructs of pTRV2 containing fragments of candidate genes (e.g., cytochrome P450s)

-

Phytoene desaturase (PDS) gene fragment in pTRV2 as a visual marker for silencing

-

Infiltration buffer (e.g., MES buffer, acetosyringone)

-

LC-MS system for metabolite analysis

Methodology:

-

Vector Construction:

-

Clone fragments of candidate genes into the pTRV2 vector.

-

A pTRV2 vector containing a fragment of the PDS gene is used as a positive control for silencing, as its knockdown results in a visible photobleached phenotype.

-

-

Agroinfiltration:

-

Transform A. tumefaciens with the pTRV1 and the various pTRV2 constructs.

-

Grow the transformed Agrobacterium cultures and resuspend them in infiltration buffer.

-

Infiltrate the C. roseus seedlings with the Agrobacterium suspensions.

-

-

Phenotypic and Metabolic Analysis:

-

Monitor the plants for the photobleached phenotype in the PDS controls to confirm successful silencing.

-

After a few weeks, harvest leaf tissues from both control and gene-silenced plants.

-

Extract the alkaloids from the plant tissues.

-

Analyze the alkaloid profiles using LC-MS to quantify the levels of ajmalicine and serpentinic acid.

-

A significant increase in the ajmalicine to serpentinic acid ratio in plants silenced for a specific gene would identify that gene as the putative serpentine synthase.[1]

-

Experimental Workflow Diagram

References

Methodological & Application

Unlocking the Pharmacopoeia of Rauwolfia serpentina: Detailed Protocols for Alkaloid Extraction

For Immediate Release

This document provides detailed application notes and protocols for the extraction of key indole alkaloids from Rauwolfia serpentina, a plant of significant medicinal value. These protocols are designed for researchers, scientists, and drug development professionals. While the query specified "serpentinic acid," a thorough review of scientific literature indicates that this is not a commonly recognized or major bioactive compound isolated from Rauwolfia serpentina. The primary alkaloids of therapeutic interest are a class of indole alkaloids, including reserpine, ajmaline, ajmalicine, and serpentine. Therefore, the following protocols focus on the efficient extraction of these well-documented and pharmacologically significant compounds.

Overview of Extraction Strategies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of alkaloids from Rauwolfia serpentina. The choice of solvent and technique depends on the specific alkaloids of interest and the intended downstream applications. Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction, each offering distinct advantages in terms of efficiency, solvent consumption, and scalability.

Quantitative Data Summary

The efficiency of alkaloid extraction is highly dependent on the solvent system and the extraction method employed. The following table summarizes quantitative data from various studies on the extraction of alkaloids from Rauwolfia serpentina.

| Plant Part | Extraction Method | Solvent System | Total Alkaloid Yield (%) | Key Alkaloid(s) Quantified | Reference |

| Roots | Maceration & Partitioning | Methanol followed by Chloroform | 2.68 (in chloroform fraction) | Reserpine, Ajmaline, Yohimbine, Serpentine, Ajmalicine | [1][2] |

| Roots & Leaves | Solvent Extraction | Ethanol | 12.05 (crude extract) | Ajmalicine, Ajmaline, Yohimbine, Reserpine | [3] |

| Stem | Maceration | Hydroalcoholic (Ethanol:Water 80:20) | Not specified | Total Alkaloids: 2.364 mg/100mg | [4][5] |

| Roots | Soxhlet Extraction | Methanol | Not specified | Reserpine | [6] |

| Roots & Leaves | Solvent Extraction | Ethanol | 11.27 (crude extract) | Ajmalicine, Ajmaline, Yohimbine, Reserpine | [7] |

Experimental Protocols

Protocol 1: Cold Maceration for General Alkaloid Extraction

This protocol is suitable for small-scale extraction and for obtaining a broad spectrum of alkaloids.

Materials:

-

Dried and powdered Rauwolfia serpentina root material

-

Methanol

-

Hexane

-

Chloroform

-

Ethyl acetate

-

Butanol

-

Distilled water

-

Rotary evaporator

-

Filter paper

-

Glass columns for chromatography

-

Silica gel (60-120 mesh)

Procedure:

-

Defatting: The dried root powder is first defatted by soaking in hexane to remove non-polar compounds.

-

Maceration: The defatted plant material is then subjected to cold maceration with methanol for 72 hours at room temperature.[1]

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator.[1]

-

Fractionation: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and butanol, to yield respective fractions.[1]

-

Isolation and Purification: The chloroform fraction, which is typically rich in alkaloids, is subjected to column chromatography over silica gel for the isolation of individual alkaloid compounds.[1][2] Fractions are monitored using Thin Layer Chromatography (TLC).[1]

Protocol 2: Soxhlet Extraction for Comprehensive Alkaloid Recovery

Soxhlet extraction is a continuous extraction method that offers high efficiency but may not be suitable for thermolabile compounds.

Materials:

-

Dried and powdered Rauwolfia serpentina root or leaf material

-

Methanol or Ethanol

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

-

Filter paper

Procedure:

-

Sample Preparation: A known quantity of the dried, powdered plant material is placed in a thimble.

-

Extraction: The thimble is placed in the Soxhlet extractor. The extraction solvent (e.g., methanol or ethanol) is heated in the distillation flask. The solvent vapor travels to the condenser, liquefies, and drips into the thimble containing the plant material. The chamber containing the thimble slowly fills with the warm solvent. When the side arm is full, the solvent and extracted compounds are siphoned back into the distillation flask. This process is repeated for several hours (e.g., 6 hours) until the extraction is complete.[8][9]

-

Concentration: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude alkaloid extract.[6][8]

Protocol 3: Ultrasound-Assisted Extraction (UAE) for Rapid and Efficient Recovery

UAE is a modern and green extraction technique that utilizes acoustic cavitation to enhance the extraction process, often resulting in higher yields in shorter times and with less solvent.

Materials:

-

Dried and powdered Rauwolfia serpentina plant material

-

Selected solvent (e.g., ethanol, methanol)

-

Ultrasonic bath or probe sonicator

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Mixing: The powdered plant material is mixed with the chosen solvent in a flask.

-

Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasonication for a specified time and power. Optimal conditions such as temperature, time, and solvent-to-solid ratio need to be determined empirically.

-

Separation: After sonication, the mixture is filtered to separate the extract from the plant residue.

-

Concentration: The solvent is removed from the filtrate using a rotary evaporator to yield the crude extract.

Visualization of Workflows and Pathways

General Alkaloid Extraction and Purification Workflow

Caption: General workflow for the extraction and purification of alkaloids from Rauwolfia serpentina.

Simplified Signaling Pathway: Reserpine's Mechanism of Action

Reserpine, a major alkaloid from Rauwolfia serpentina, exerts its antihypertensive and antipsychotic effects by interfering with neurotransmitter storage and transport.

Caption: Reserpine's inhibition of VMAT2 leading to reduced neurotransmitter storage and release.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Rauvolfia serpentina - Wikipedia [en.wikipedia.org]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. scispace.com [scispace.com]

Synthesis of Serpentinic Acid Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serpentinic acid, a naturally occurring indole alkaloid, and its derivatives have emerged as a promising class of compounds in drug discovery and development. Derived from the medicinal plant Rauvolfia serpentina, these compounds share a structural lineage with a plethora of bioactive alkaloids known for their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Serpentinic acid derivatives, intended to guide researchers in exploring their therapeutic potential. The methodologies outlined herein are based on established principles of natural product synthesis and biological evaluation, offering a framework for the generation of novel derivatives and the investigation of their mechanisms of action.

Synthesis of Serpentinic Acid Derivatives

The synthesis of Serpentinic acid derivatives typically involves a multi-step process starting from commercially available precursors. The core indole structure is often constructed using well-established methods such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis. Subsequent modifications to the Serpentinic acid scaffold can be achieved through various organic reactions to generate a library of derivatives with diverse functionalities.

General Synthetic Strategy

A common strategy for the synthesis of Serpentinic acid derivatives involves the preparation of a key intermediate, the Serpentinic acid methyl ester. This ester can then be subjected to a variety of chemical transformations to introduce different functional groups.

Workflow for the Synthesis of Serpentinic Acid Derivatives

Caption: A generalized workflow for the synthesis of Serpentinic acid derivatives.

Experimental Protocol: Synthesis of Serpentinic Acid Methyl Ester

This protocol describes a general method for the esterification of a carboxylic acid to its corresponding methyl ester, a key step in the synthesis of many Serpentinic acid derivatives.

Materials:

-

Serpentinic acid precursor (a carboxylic acid)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Dry dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Serpentinic acid precursor (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride or trimethylchlorosilane (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude Serpentinic acid methyl ester.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR and Mass Spectrometry to confirm its structure and purity.

Biological Evaluation of Serpentinic Acid Derivatives

Serpentinic acid derivatives have shown potential in various therapeutic areas, including as antimicrobial and anticancer agents. The following protocols outline standard assays for evaluating these activities.

Antimicrobial Activity Assessment

The antimicrobial potential of synthesized Serpentinic acid derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Synthesized Serpentinic acid derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of each Serpentinic acid derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of each microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the compound dilutions. Include positive controls (microbes in medium without compound) and negative controls (medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[1][2][3][4][5]

Table 1: Hypothetical Antimicrobial Activity of Serpentinic Acid Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

| Serpentinic Acid | Staphylococcus aureus | 64 |

| Derivative SA-1 (Amide) | Staphylococcus aureus | 16 |

| Derivative SA-2 (Ester) | Staphylococcus aureus | 32 |

| Serpentinic Acid | Escherichia coli | >128 |

| Derivative SA-1 (Amide) | Escherichia coli | 64 |

| Derivative SA-2 (Ester) | Escherichia coli | 128 |

| Serpentinic Acid | Candida albicans | 32 |

| Derivative SA-1 (Amide) | Candida albicans | 8 |

| Derivative SA-2 (Ester) | Candida albicans | 16 |

Anticancer Activity Assessment

The cytotoxic effects of Serpentinic acid derivatives on cancer cell lines can be evaluated using the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-